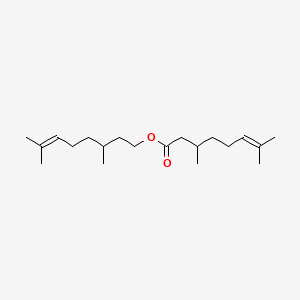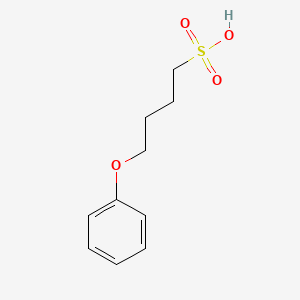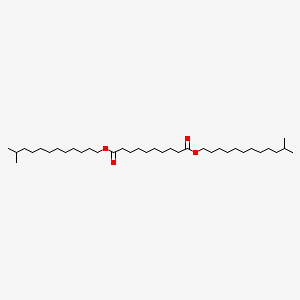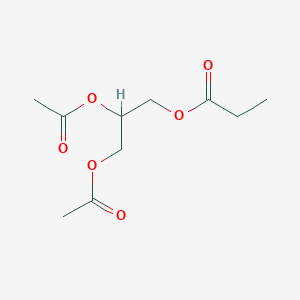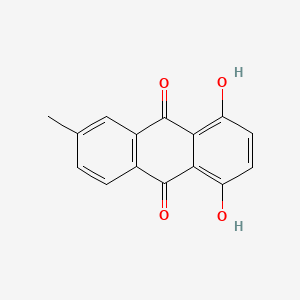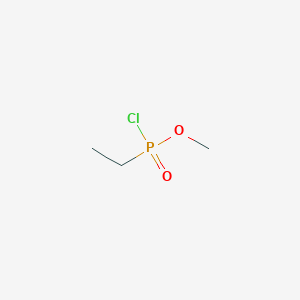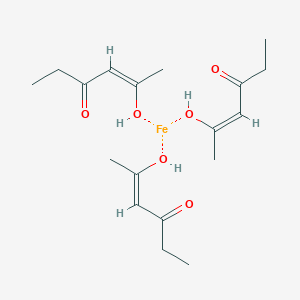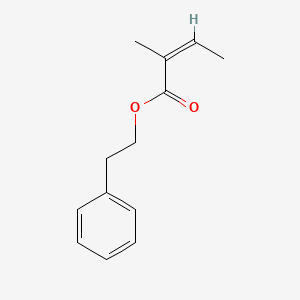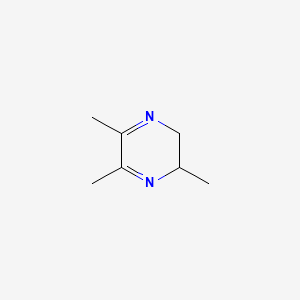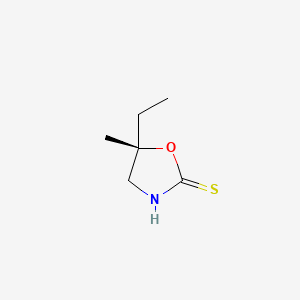
2-Oxazolidinethione, 5-ethyl-5-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cleomine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in synthetic chemistry and its potential therapeutic benefits.
Preparation Methods
The synthesis of Cleomine involves several methods, each with specific reaction conditions and reagents. One common synthetic route includes the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent. This reaction is carried out under nitrogen protection and mild conditions, yielding high purity products . Industrial production methods often focus on optimizing yield, safety, and cost-effectiveness, making use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
Cleomine undergoes various chemical reactions, including:
Oxidation: Cleomine can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions of Cleomine typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Cleomine can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include thiophosgene, carbon disulfide, and phenyl chlorothionoformate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cleomine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore Cleomine’s potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Cleomine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of Cleomine being studied .
Comparison with Similar Compounds
Cleomine can be compared with other similar compounds such as isothiocyanates and thioureas. While all these compounds share some common chemical properties, Cleomine is unique in its specific reactivity and potential applications. Similar compounds include:
Isothiocyanates: Known for their biological activity and use in organic synthesis.
Thioureas: Used in various industrial applications and as intermediates in chemical synthesis.
Cleomine stands out due to its specific synthetic routes, reaction conditions, and the breadth of its applications in different scientific fields.
Properties
CAS No. |
3690-37-7 |
|---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(5S)-5-ethyl-5-methyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(9)8-6/h3-4H2,1-2H3,(H,7,9)/t6-/m0/s1 |
InChI Key |
GMDUYWRBDHXKMS-LURJTMIESA-N |
Isomeric SMILES |
CC[C@]1(CNC(=S)O1)C |
Canonical SMILES |
CCC1(CNC(=S)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



